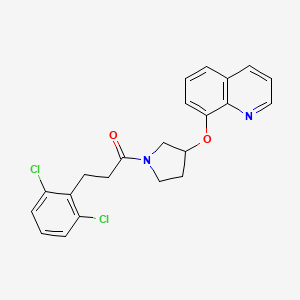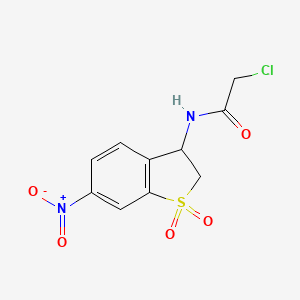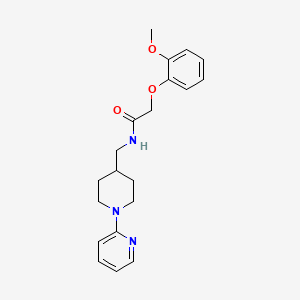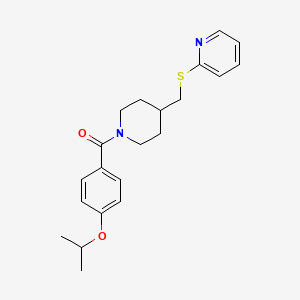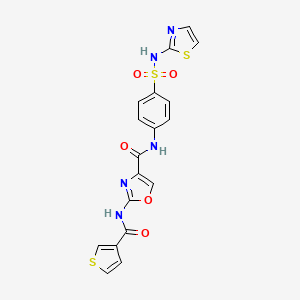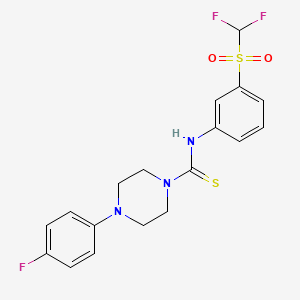
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H18F3N3O2S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antiviral Activities
Research into derivatives of piperazine, including compounds with structural similarities to N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, has shown promising antimicrobial and antiviral properties. Specifically, compounds synthesized with piperazine and various substituents have been evaluated for their ability to inhibit the growth of bacteria and viruses. These compounds have shown potent antimicrobial activity against a range of bacterial species, as well as antiviral activities against specific viruses like the Tobacco Mosaic Virus (TMV) (Reddy et al., 2013).
Radio-tracer Development for Neurological Studies
Piperazine derivatives have also been explored in the development of radio-tracers for neurological studies, particularly those targeting the dopamine uptake system. These compounds can be labeled with radioactive isotopes like [18F]fluoride to create potent radio-tracers such as [18F]GBR 13119. These tracers can then be used in positron emission tomography (PET) studies to investigate dopamine dynamics in the brain, providing valuable insights into neurological conditions and the effects of psychoactive substances (Haka et al., 1989).
Pharmaceutical Synthesis
Compounds structurally related to N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide serve as key intermediates in the synthesis of pharmaceuticals. For example, derivatives have been used in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which contain piperazine moieties as part of their structure. The synthesis involves key steps like hydroformylation and subsequent reactions to attach the piperazine unit to the core pharmaceutical structure, highlighting the importance of piperazine derivatives in medicinal chemistry (Botteghi et al., 2001).
Antibacterial Activity
Novel N-aryl-piperazine-carboxamide or -carbothioamide derivatives have shown potential in antibacterial applications. These compounds, synthesized through a series of chemical reactions involving piperazine and various arylisocyanates or arylisothiocyanates, have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Some of these derivatives have demonstrated potent antibacterial properties, making them candidates for further development as antibacterial agents (Babu et al., 2015).
特性
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S2/c19-13-4-6-15(7-5-13)23-8-10-24(11-9-23)18(27)22-14-2-1-3-16(12-14)28(25,26)17(20)21/h1-7,12,17H,8-11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFOWUZUKARPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

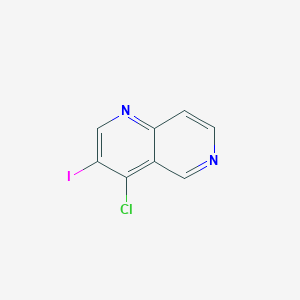
![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
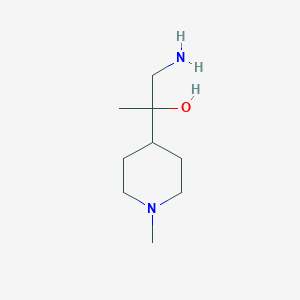
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
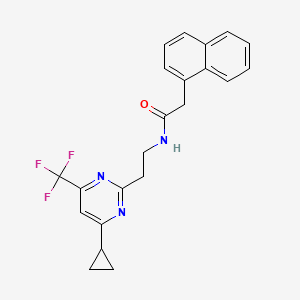
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)
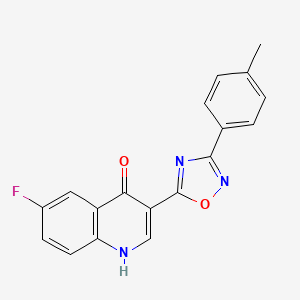
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2617293.png)
